4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
Overview
Description
“4-(Diethylamino)benzoic acid” is a compound with the molecular formula C11H15NO2 . It’s also known by other names such as “4-Diethylaminobenzoic Acid” and "Benzoic acid, 4-(diethylamino)-" .
Molecular Structure Analysis
The molecular weight of “4-(Diethylamino)benzoic acid” is 193.24 g/mol . The IUPAC name for this compound is “4-(diethylamino)benzoic acid” and its InChI is "InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)" .Scientific Research Applications
Synthesis and Biological Applications
4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid and its organotin(IV) complexes have been synthesized and characterized for potential biological applications. These complexes exhibit toxicity against various bacteria and fungi, and their LD50 data has been assessed using the Brine Shrimp method (Shahid et al., 2005).
Chemical Recyclization and Structural Analysis
The compound has been used in the recyclization of 3-aroyl-1H-pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, leading to the creation of benzamides. The structure of these compounds was proven through X-ray analysis (Mashevskaya et al., 2011).
Conversion into Benzoates
Reactions involving alkyl 4-aminobenzoates and maleic anhydride have led to the formation of alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, demonstrating the compound’s versatility in chemical conversions (Kolyamshin et al., 2007).
Synthesis of Coupling Agents
The compound has played a critical role in the development of heterobifunctional coupling agents, important for chemoselective conjugation of proteins and enzymes. The efficient synthesis of these agents highlights its utility in biochemical applications (Reddy et al., 2005).
Creation of Fluorescent Probes
A study demonstrated the use of a rhodamine B-based fluorescent probe incorporating this compound for selective detection of glutathione. The probe displayed excellent selectivity and sensitivity, and was applicable for live cell imaging (Xiaolei et al., 2016).
Antibacterial and Antitubercular Agents
Novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs derived from the compound were synthesized and evaluated for their antibacterial and antitubercular activities. The results indicated significant activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (Joshi et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-[3-(diethylamino)-2,5-dioxopyrrol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-16(4-2)12-9-13(18)17(14(12)19)11-7-5-10(6-8-11)15(20)21/h5-9H,3-4H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUZRGQOYMOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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